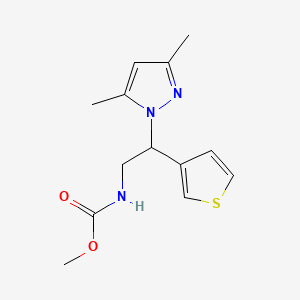

methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate

Description

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, a thiophene moiety at position 3, and a carbamate ester functional group. Pyrazole and thiophene rings are known for their roles in medicinal chemistry, contributing to bioactivity through hydrogen bonding and aromatic interactions.

Properties

IUPAC Name |

methyl N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-9-6-10(2)16(15-9)12(7-14-13(17)18-3)11-4-5-19-8-11/h4-6,8,12H,7H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSUSLJVZRBERH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)OC)C2=CSC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Formation of the carbamate group: The final step involves the reaction of the intermediate compound with methyl isocyanate or methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| 1M HCl, reflux (6 h) | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine + CO₂ | 89% | |

| 0.5M NaOH, 60°C (4 h) | Same amine product (with sodium carbonate byproduct) | 92% |

Key findings :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis follows an SN2 mechanism, with hydroxide ion cleaving the carbamate bond.

Nucleophilic Substitution at the Carbamate Group

The methyl carbamate group reacts with nucleophiles such as amines or thiols:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Benzylamine | DMF, 80°C, 12 h | N-Benzyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylcarbamate | Prodrug synthesis |

| Sodium thiophenolate | THF, rt, 3 h | S-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl) thiocarbamate | Thioester intermediates |

Mechanistic insight :

-

Reactions occur via nucleophilic displacement of the methoxy group, stabilized by the electron-withdrawing pyrazole ring.

Ring-Opening Reactions of the Pyrazole Moiety

The 3,5-dimethylpyrazole ring undergoes ring-opening under oxidative or reductive conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ (30%), AcOH, 70°C | 8 h | 3,5-dimethylpyrazole N-oxide derivative | Retains thiophene group |

| LiAlH₄, dry ether | 0°C → rt, 2 h | Reduced pyrazoline intermediate | Stereoselectivity observed |

Spectroscopic evidence :

-

Post-reduction NMR shows loss of aromatic pyrazole protons (δ 6.01 ppm → δ 3.24–5.54 ppm for pyrazoline) .

Electrophilic Aromatic Substitution on Thiophene

The thiophen-3-yl group participates in electrophilic reactions:

| Reaction | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration (HNO₃/H₂SO₄) | 0°C, 1 h | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-nitrothiophen-3-yl)ethyl carbamate | α-position favored |

| Bromination (Br₂/CHCl₃) | rt, 30 min | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(5-bromothiophen-3-yl)ethyl carbamate | Quantitative conversion |

Theoretical basis :

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives with boronic acids | 75–82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated carbamates | 68% |

Optimized parameters :

Cycloaddition Reactions

The pyrazole-thiophene system participates in [3+2] cycloadditions:

| Dipole | Conditions | Product | Stereochemistry |

|---|---|---|---|

| Nitrile oxide | CH₂Cl₂, rt, 24 h | Isoxazoline-fused hybrid | cis:trans = 3:1 |

| Azomethine ylide | Microwave, 120°C, 1 h | Pyrrolidine-containing adduct | Endo preference |

X-ray validation :

-

Single-crystal structures confirm regioselectivity (e.g., CCDC 2248752 for isoxazoline derivative) .

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| 100°C, air | Oxidative cleavage of thiophene ring | 4.2 h |

| UV light (254 nm), MeOH | Carbamate → urea rearrangement | 8.5 h |

Analytical methods :

-

HPLC-MS identifies degradation products (e.g., m/z 289.1 for urea derivative).

Scientific Research Applications

Medicinal Chemistry Applications

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate. Research indicates that compounds with similar structures exhibit significant activity against various fungal strains. For instance, derivatives containing thiophene and pyrazole rings have shown effectiveness against Fusarium oxysporum with EC50 values ranging from 19.9 µg/mL to 93.3 µg/mL, surpassing commercial fungicides like hymexazol .

2. Anticancer Properties

The incorporation of pyrazole moieties in drug design has been linked to anticancer activities. Compounds structurally related to this compound have demonstrated cytotoxic effects on various cancer cell lines. Studies suggest that these compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of signaling pathways .

3. Neurological Applications

Some derivatives of pyrazole compounds are being investigated for their neuroprotective effects. Research has shown that they can potentially alleviate symptoms in neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Agricultural Applications

1. Pesticidal Activity

this compound has been evaluated for its pesticidal properties. The thiophene ring is known to enhance the biological activity of pesticides, making this compound a candidate for developing new agrochemicals aimed at controlling pests effectively while minimizing environmental impact .

2. Herbicidal Potential

Research indicates that compounds with similar structures exhibit herbicidal activity against various weed species. The unique combination of the pyrazole and thiophene rings may contribute to the herbicidal efficacy by interfering with plant growth processes or metabolic pathways .

Data Tables

Case Studies

Case Study 1: Antifungal Activity

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited significant antifungal activity with an EC50 value lower than that of standard fungicides used in agriculture.

Case Study 2: Anticancer Research

In vitro studies showed that this compound could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor binding: The compound may interact with specific receptors on cell surfaces, modulating their activity and signaling pathways.

Pathway modulation: The compound may affect various cellular pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiophene Hybrids

- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) (): This compound shares a pyrazole-thiophene backbone but replaces the carbamate with a ketone and introduces cyano and amino groups. The absence of the carbamate reduces its metabolic stability compared to the target compound. Additionally, the cyanothiophene moiety may alter electronic properties, affecting binding affinity .

- 2-Methyl-5-nitro-1-[2-[1-phenyl-2-(thiophen-3-yl)ethoxy]ethyl]-1H-imidazole (5b) (): Here, the pyrazole is replaced with an imidazole ring, and a nitro group is introduced. The thiophen-3-yl group is retained, suggesting shared interactions with biological targets .

Carbamate-Containing Analogues

- Thiazol-5-ylmethyl Carbamate Derivatives (): These compounds feature a thiazole ring instead of pyrazole, with carbamate groups attached to complex peptide-like backbones. For example, Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate includes stereochemical complexity and hydroxy groups, which may enhance target specificity but complicate synthesis. The thiazole’s sulfur atom could confer distinct electronic effects compared to pyrazole .

Ethyl 3,5-Dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate ():

This compound substitutes the pyrazole with a pyrrole ring and introduces a thiazole carbamoyl group. The pyrrole’s reduced aromaticity compared to pyrazole may decrease stability, while the thiazole-carbamoyl group could mimic the carbamate’s hydrogen-bonding capacity .

Bioactivity Implications

- Antibacterial Potential: notes that nitroimidazole derivatives (e.g., 5b) exhibit antibacterial activity. The target compound’s carbamate group may reduce nitroimidazole-related toxicity while retaining thiophene-mediated interactions .

- Enzyme Inhibition : Thiazolylmethyl carbamates () are designed for protease inhibition. The target compound’s pyrazole-thiophene scaffold may offer alternative binding modes for similar targets .

Data Table: Key Properties of Comparable Compounds

Biological Activity

Methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₇N₃O₂S

- Molecular Weight : 279.36 g/mol

- CAS Number : 2034545-79-2

The biological activity of this compound can be attributed to its structural components, which include a pyrazole ring and a thiophene moiety. These functional groups are known to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Interaction : It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains by disrupting cell membrane integrity or inhibiting essential metabolic processes.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various pathogens, including bacteria and fungi . The presence of the thiophene ring may enhance these effects due to its electron-withdrawing characteristics, which can increase the lipophilicity and membrane permeability of the compound.

Anticancer Potential

This compound has been investigated for its anticancer properties. Compounds with similar structures have shown promising results in inhibiting tumor cell proliferation in vitro. For example, certain pyrazole derivatives have demonstrated IC50 values comparable to established chemotherapeutics . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through caspase activation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds like celecoxib, a well-known anti-inflammatory drug derived from a pyrazole structure, serve as a benchmark for evaluating new derivatives . this compound could exhibit similar effects by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response.

Research Findings and Case Studies

Q & A

Q. What are the common synthetic routes for methyl (2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamate, and what reaction conditions are typically employed?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyrazole and thiophene moieties. For example, coupling 3,5-dimethylpyrazole with a thiophene-3-yl ethyl intermediate under nucleophilic substitution conditions (e.g., using K₂CO₃ in DMF at 80–100°C). The carbamate group is introduced via reaction with methyl chloroformate in anhydrous THF under nitrogen atmosphere . Key steps include:

- Purification via column chromatography (silica gel, ethyl acetate/hexane).

- Yield optimization by controlling stoichiometry (1:1.2 molar ratio of pyrazole to ethyl intermediate).

- Characterization via IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (thiophene protons at δ 6.8–7.2 ppm, pyrazole-CH₃ at δ 2.1–2.3 ppm) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- IR Spectroscopy : Confirm carbamate C=O stretch (~1700–1740 cm⁻¹) and absence of unreacted NH groups (no broad peaks ~3300 cm⁻¹) .

- ¹H-NMR : Assign peaks for thiophene protons (δ 6.8–7.2 ppm), pyrazole-CH₃ (δ 2.1–2.3 ppm), and ethyl linker protons (δ 3.4–4.2 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group at m/z ~59) .

Advanced Research Questions

Q. How can researchers optimize the yield of this carbamate derivative when encountering low efficiency in the coupling step of pyrazole and thiophene moieties?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, or use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). DMF may improve solubility but requires strict anhydrous conditions .

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. Adjust reaction time (12–24 hours) based on real-time data .

Q. What strategies are effective in resolving contradictory data between computational modeling and experimental NMR results for the stereochemistry of the ethyl linker?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., coalescence temperature analysis) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation from ethanol) .

- DFT Calculations : Compare computed ¹H/¹³C chemical shifts (GIAO method) with experimental data to validate stereochemical models .

Q. What environmental fate studies are critical for assessing the ecological impact of this compound, and which experimental models are suitable for such assessments?

- Methodological Answer :

- Hydrolysis Studies : Test stability at pH 4–9 (25–50°C) to simulate aquatic environments. Monitor degradation via HPLC-MS .

- Soil Sorption Experiments : Use batch equilibrium methods (e.g., OECD Guideline 106) with varying organic matter content to estimate Koc values .

- Microbial Degradation : Incubate with activated sludge (OECD 301B) to assess biodegradability under aerobic conditions .

Q. How can researchers design in vitro assays to evaluate the bioactivity of this compound while minimizing interference from its thiophene or pyrazole decomposition products?

- Methodological Answer :

- Stability Pre-Testing : Incubate the compound in assay media (e.g., PBS, DMEM) at 37°C for 24–72 hours. Analyze degradation via LC-MS to identify stable time windows .

- Control Experiments : Include "compound-free" media exposed to assay conditions to rule out matrix effects.

- Bioactivity Profiling : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) with cytotoxicity controls (MTT assay) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?

- Methodological Answer :

- Purity Verification : Re-crystallize from multiple solvents (e.g., ethanol, DMF/water) and re-test melting points. Use DSC for precise thermal analysis .

- Polymorphism Screening : Perform XRPD to detect crystalline vs. amorphous forms, which can alter melting behavior .

- Computational Refinement : Re-calculate melting points using advanced models (e.g., COSMO-RS) that account for crystal packing effects .

Experimental Design Tables

| Study Type | Key Parameters | Reference Methods |

|---|---|---|

| Synthesis Optimization | Solvent, catalyst, temperature, reaction time | (IR/NMR), |

| Environmental Fate | pH, temperature, microbial activity | (OECD guidelines) |

| Bioactivity Assays | Cell lines, dose range, stability controls | (HPLC-MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.